molecular formula C15H20N2O3S B14683696 N-(Benzenecarbothioyl)-L-leucylglycine CAS No. 33184-87-1

N-(Benzenecarbothioyl)-L-leucylglycine

Cat. No.: B14683696
CAS No.: 33184-87-1
M. Wt: 308.4 g/mol
InChI Key: RSPOSHMQFRIRMV-LBPRGKRZSA-N
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Description

N-(Benzenecarbothioyl)-L-leucylglycine is a synthetic dipeptide derivative featuring a thiobenzamide (C₆H₅C(=S)-) group attached to the N-terminus of a leucine-glycine dipeptide backbone. This compound is structurally characterized by:

  • Molecular formula: Estimated as C₁₅H₂₀N₃O₃S (inferred from analogous compounds in , and 5).
  • Molecular weight: ~322.4 g/mol (calculated based on leucine [C₆H₁₃NO₂], glycine [C₂H₅NO₂], and benzenecarbothioyl [C₇H₅S] groups).
  • Key functional groups: A thioamide (-C(=S)-NH-) linkage, which distinguishes it from conventional amide-containing peptides.

Properties

CAS No.

33184-87-1

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

2-[[(2S)-2-(benzenecarbonothioylamino)-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C15H20N2O3S/c1-10(2)8-12(14(20)16-9-13(18)19)17-15(21)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1

InChI Key

RSPOSHMQFRIRMV-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=S)C1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=S)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenecarbothioyl)-L-leucylglycine typically involves the reaction of L-leucylglycine with benzenecarbothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenecarbothioyl)-L-leucylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzenecarbothioyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenecarbothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Benzenecarbothioyl)-L-leucylglycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Benzenecarbothioyl)-L-leucylglycine involves its interaction with specific molecular targets. The benzenecarbothioyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The compound’s ability to interact with multiple targets makes it a versatile tool in research.

Comparison with Similar Compounds

N-Benzoylglycylglycine ()

Property N-(Benzenecarbothioyl)-L-leucylglycine N-Benzoylglycylglycine
Molecular formula C₁₅H₂₀N₃O₃S C₁₁H₁₂N₂O₄
Molecular weight ~322.4 g/mol 236.2 g/mol
Functional group Thiobenzamide Benzamide
Peptide backbone Leu-Gly Gly-Gly
Solubility (inferred) Lower (due to thioamide and Leu side chain) Higher (polar amide and shorter chain)
Stability Less stable to hydrolysis More stable

Key differences :

  • The thioamide group in the target compound reduces hydrogen-bonding capacity compared to N-Benzoylglycylglycine’s amide, likely affecting interactions with biological targets .
  • The leucine residue introduces a bulky hydrophobic side chain, further reducing aqueous solubility compared to glycine .

N-Benzoyl-L-Amino Alcohol Series ()

Compounds like N-Benzoyl-L-leucinol (CAS 257296-58-5) share a benzoyl group but differ in backbone structure:

Property This compound N-Benzoyl-L-leucinol
Backbone Dipeptide (Leu-Gly) Amino alcohol
Functional group Thiobenzamide Benzamide
Molecular weight ~322.4 g/mol 221.3 g/mol
Applications Potential enzyme inhibition Chiral synthesis

Research implications :

  • Amino alcohols like N-Benzoyl-L-leucinol are used in asymmetric catalysis, whereas the target compound’s peptide backbone suggests applications in protease inhibition or drug delivery .

Betiatide and Related Thioamide Derivatives ()

Betiatide (Benzoylmercaptoacetylglycylglycylglycine) is a tripeptide with a benzoylthio group. Key comparisons:

Property This compound Betiatide
Peptide chain Leu-Gly Gly-Gly-Gly
Thioamide position N-terminal Mid-chain (mercaptoacetyl)
Molecular weight ~322.4 g/mol ~407.4 g/mol (estimated)
Biological role Not documented Radiopharmaceutical agent

Findings :

  • Thioamide placement influences metabolic pathways. Betiatide’s mid-chain thioamide enhances stability in vivo, suggesting that the target compound’s N-terminal thioamide may confer similar resistance to enzymatic degradation .

Analytical and Pharmacological Considerations

  • Analytical methods : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for purity assessment in analogs like N-Benzoyl-L-arginine-4-nitroanilide hydrochloride (). The target compound’s thioamide may require adjusted mobile phases due to altered polarity .

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